molecular formula C63H97N17O14S B14003800 BDC2.5 mimotope 1040-31

BDC2.5 mimotope 1040-31

Cat. No.: B14003800
M. Wt: 1348.6 g/mol
InChI Key: PSQOJBFNOHZXHH-RQXVNRIXSA-N
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Description

BDC25 mimotope 1040-31 is a strongly agonistic peptide (mimotope) for the diabetogenic T cell clone BDC25 This peptide is specific for BDC2It has a molecular formula of C63H97N17O14S and a molecular weight of 1348.7 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

BDC2.5 mimotope 1040-31 is synthesized using solid-phase peptide synthesis (SPPS). The sequence of the peptide is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide). The final product is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

BDC2.5 mimotope 1040-31 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIPEA

    Cleavage Reagents: TFA, water, scavengers

    Solvents: DMF

Major Products

The major product of the synthesis is the peptide this compound itself. No significant by-products are typically formed if the synthesis is carried out correctly .

Scientific Research Applications

BDC2.5 mimotope 1040-31 is used extensively in scientific research, particularly in the study of diabetes and T cell responses. It is a valuable tool for:

Mechanism of Action

BDC2.5 mimotope 1040-31 exerts its effects by binding to the T cell receptor (TCR) on BDC2.5 T cells. This binding stimulates the T cells, leading to their activation and proliferation. The molecular targets involved are the TCRs specific to the BDC2.5 clone. The pathway involves the activation of downstream signaling molecules that lead to T cell activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its strong agonistic activity for the BDC2.5 T cell clone. It is highly specific for BDC2.5 TCR Tg+ T cells, making it a valuable tool for studying T cell responses in diabetes .

Properties

Molecular Formula

C63H97N17O14S

Molecular Weight

1348.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1

InChI Key

PSQOJBFNOHZXHH-RQXVNRIXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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